(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)12-22-19-17-15-10-6-7-11-16(15)20(18(17)21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQFIURZIYOOE-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CO/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Eschenmoser Coupling of 3-Bromooxindoles
Adapting methodologies from kinase inhibitor syntheses, 3-bromo-1-phenyl-2,3-dihydro-1H-indol-2-one undergoes nucleophilic displacement with O-(2-methylpropyl)hydroxylamine under Eschenmoser conditions:
Procedure :
- Charge a flame-dried flask with 3-bromo-1-phenyl-2,3-dihydro-1H-indol-2-one (1.0 eq), O-(2-methylpropyl)hydroxylamine hydrochloride (1.2 eq), and anhydrous THF (0.2 M).
- Add DBU (2.5 eq) at −78°C under N₂, warm to 25°C, and stir for 12 h.
- Quench with saturated NH₄Cl, extract with EtOAc (3×), dry (MgSO₄), and purify via silica chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | Adapted from |
| E/Z Ratio | 8.5:1 | Optimized |
| Reaction Time | 12 h | Standard |
This method leverages the superior leaving group ability of bromide compared to chloride or triflate derivatives, achieving complete conversion without thiophile additives.
Palladium-Catalyzed Oxime Coupling
Building on quinoline syntheses, a cross-coupling approach utilizes 3-iodooxindole intermediates:
Reaction Scheme :
- Prepare 3-iodo-1-phenyl-2,3-dihydro-1H-indol-2-one via iodination of the corresponding oxindole using NIS in AcOH.
- Combine with O-(2-methylpropyl)hydroxylamine (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in dioxane.
- Heat at 100°C for 6 h under microwave irradiation.
Optimization Insights :
Oxime Formation Followed by Alkylation
A two-step sequence adapted from perfume chemistry:
Step 1: Oxime Synthesis
React 1-phenyl-2,3-dihydro-1H-indol-2-one-3-one with NH₂OH·HCl (1.1 eq) and NaOAc (2.0 eq) in EtOH/H₂O (4:1) at 80°C for 2 h to yield the oxime intermediate (94% yield).
Step 2: O-Alkylation
- Dissolve oxime (1.0 eq) in DMF, add NaH (1.5 eq) at 0°C.
- Introduce 1-bromo-2-methylpropane (1.3 eq), warm to 25°C, stir 4 h.
- Quench with ice water, extract with CH₂Cl₂, dry (Na₂SO₄), concentrate.
Selectivity Control :
- Solvent effects : DMF promotes SN2 pathways, favoring less sterically hindered E-isomer formation.
- Temperature : Maintaining ≤25°C prevents equilibration to the thermodynamically stable Z form.
Comparative Analysis of Methods
The Eschenmoser route provides optimal balance between yield and stereoselectivity, though requiring stoichiometric base. Palladium catalysis offers faster processing but introduces metal contamination concerns.
Mechanistic Considerations
Stereochemical Outcomes
The E preference in Eschenmoser couplings arises from:
Chemical Reactions Analysis
Reactivity of the Imino Ether Group
The (2-methylpropoxy)imino group undergoes nucleophilic substitution and hydrolysis:
Hydrolysis to Oxindole-3-one
-
In acidic aqueous media (HCl, HO/THF), the imino ether hydrolyzes to form 3-oxo-1-phenyl-2,3-dihydro-1H-indol-2-one with >85% yield .
-
Mechanism : Protonation of the imino nitrogen followed by nucleophilic attack by water.
Aminolysis Reactions
-
Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield 3-(alkylamino)oxindoles .
-
Example :
Cycloaddition and Ring-Opening Reactions
The conjugated enamine system participates in Diels-Alder reactions :
-
With maleic anhydride in toluene, forms a tetracyclic adduct (72% yield) .
-
Conditions : 80°C, 12 h, catalytic EtN.
Catalytic Hydrogenation
-
Pd/C-mediated hydrogenation reduces the C=N bond to form 3-(2-methylpropoxyamino)-1-phenylindolin-2-one (90% yield) .
-
Selectivity : The (E)-configuration ensures stereospecific reduction without oxindole ring hydrogenation.
Metal Complexation
The imino group acts as a bidentate ligand for transition metals:
Photochemical Degradation
-
Under UV light (λ = 254 nm), the compound undergoes C–N bond cleavage , yielding 1-phenylindole-2,3-dione and 2-methylpropyl nitrite .
Comparative Reactivity Table
Stability and Storage
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce cytotoxic effects against various cancer cell lines.
Key Findings:
- In vitro Cytotoxicity: The compound has demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.
- Mechanism of Action: The compound may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Data Table: Anticancer Activity
Neuroprotective Effects
The neuroprotective potential of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one has been explored in several studies.
Key Findings:
- Anticonvulsant Activity: In models of induced seizures, compounds with similar structures have shown significant efficacy in reducing seizure frequency.
Data Table: Neuroprotective Effects
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented, suggesting its potential use in treating inflammatory conditions.
Key Findings:
- Cytokine Inhibition: Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models.
Data Table: Anti-inflammatory Activity
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of indole compounds on cancer cell lines. Modifications to the structure significantly impacted anticancer efficacy, with some derivatives achieving lower IC50 values than established chemotherapeutics.
Case Study 2: Neuroprotective Study
Research on thiazole derivatives indicated that specific modifications enhanced their ability to cross the blood-brain barrier and provide neuroprotection against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one, highlighting variations in substituents, synthesis routes, and reported activities:
Key Structural and Functional Comparisons:
- Imino Group Modifications: Electron-Withdrawing Groups (e.g., 3-chloro-4-methylphenyl in ): Enhance stability and may improve receptor binding in cytotoxic applications. Bulky Substituents (e.g., diphenylhydrazono in ): May reduce solubility but increase selectivity for hydrophobic binding pockets.
N-1 Substitutions :
Synthesis Strategies :
Biological Activity
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C22H23N3O2
- Molecular Weight : 371.39 g/mol
- CAS Number : 866143-49-9
The biological activity of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Modulation of Signaling Pathways : Evidence suggests that it can influence signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, although detailed mechanisms remain under investigation.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one:
Case Study 1: Anticancer Activity
A study investigated the effects of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers such as caspase activation and PARP cleavage. The compound was found to target the PI3K/Akt signaling pathway, leading to decreased cell survival in vitro.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics. Mechanistic studies indicated that it disrupts bacterial membrane integrity.
Research Findings
Recent findings have highlighted the versatility of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one in various biological contexts:
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology.
- Infection Control : Its antimicrobial properties open avenues for further research into novel treatments for resistant bacterial strains.
- Neuroprotection : Ongoing studies are exploring its neuroprotective effects, particularly in models of Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
